

Anthranilic Acid vs. 4-Aminobenzoic Acid: A Comprehensive Comparison

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anthranilic acid*

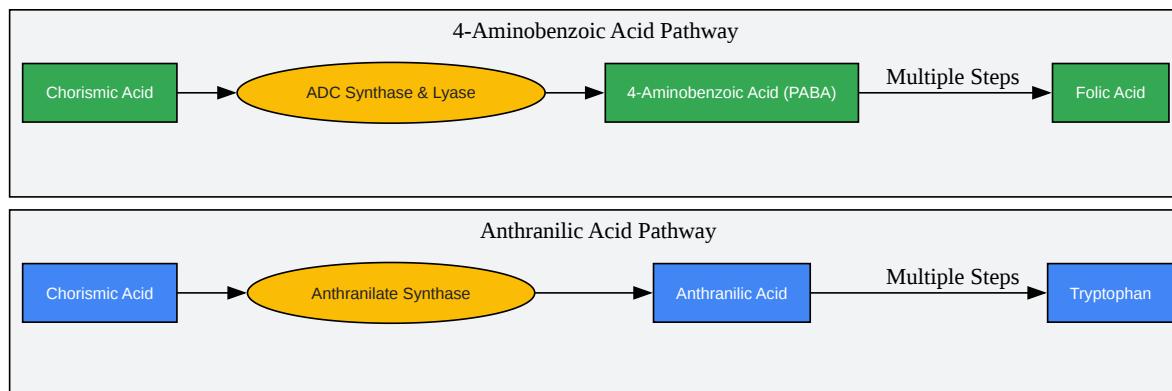
Cat. No.: *B10759529*

[Get Quote](#)

Anthranilic acid (2-aminobenzoic acid) and 4-aminobenzoic acid (p-aminobenzoic acid, PABA) are structural isomers that, despite sharing the same molecular formula, exhibit distinct physicochemical properties, biological roles, and industrial applications. This guide provides a detailed comparative analysis of these two compounds, supported by experimental data, to assist researchers in making informed decisions for their specific applications.

While both are fundamental building blocks in organic synthesis, the ortho versus para position of the amino group relative to the carboxylic acid group on the benzene ring profoundly influences their chemical reactivity and biological significance.^[1] 4-Aminobenzoic acid is widely known for its role as an intermediate in the synthesis of folate in bacteria, plants, and fungi, whereas **anthranilic acid** serves as a precursor in the biosynthesis of the amino acid tryptophan.^{[1][2][3]}

Physicochemical Properties: A Tabular Comparison


The positioning of the functional groups directly impacts the physical and chemical characteristics of these isomers, which in turn affect their solubility, reactivity, and suitability for various experimental conditions.

Property	Anthranilic Acid (2-Aminobenzoic Acid)	4-Aminobenzoic Acid (PABA)
Systematic Name	2-Aminobenzoic acid	4-Aminobenzoic acid
Molecular Formula	C ₇ H ₇ NO ₂	C ₇ H ₇ NO ₂
Molar Mass	137.14 g/mol	137.14 g/mol
Appearance	White to off-white crystalline powder	White to slightly yellow crystalline solid
Melting Point	146-148 °C	187-189 °C
Solubility in Water	Slightly soluble	Slightly soluble
pKa (carboxyl group)	~2.05 - 2.17	~2.38 - 2.50
pKa (amino group)	~4.85 - 4.95	~4.85 - 4.88

Data sourced from multiple references.[\[1\]](#)[\[4\]](#)

Biological and Synthetic Pathways

The distinct biological roles of **anthranilic acid** and 4-aminobenzoic acid stem from their involvement in separate metabolic pathways. Microorganisms possess specific enzymatic machinery to process each isomer, underscoring their metabolic independence.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Biosynthetic pathways of **Anthranilic Acid** and 4-Aminobenzoic Acid.

Key Applications and Comparative Performance

Both isomers are versatile precursors in various industries, from pharmaceuticals to dyes.

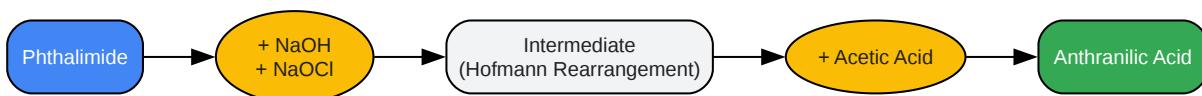
Anthranilic Acid:

- **Pharmaceuticals:** It is a key starting material for the synthesis of a range of drugs, including anti-inflammatory agents (e.g., mefenamic acid), diuretics (e.g., furosemide), antimalarial drugs, and antipsychotic medications.[2][5][6]
- **Dyes and Pigments:** It serves as a precursor for the production of azo dyes and other pigments.[2][5]
- **Fragrances:** Due to its sweet, floral scent, it is used as a fragrance ingredient in perfumes and cosmetics.[5]
- **Other Industrial Uses:** It is also utilized in the manufacturing of corrosion inhibitors and as a mold inhibitor in soy sauce.[2]

4-Aminobenzoic Acid (PABA):

- Pharmaceuticals: PABA is a precursor for synthesizing local anesthetics like benzocaine.[\[7\]](#)
Its potassium salt is used to treat fibrotic skin disorders.[\[3\]](#)
- Cosmetics: Historically, PABA was a common ingredient in sunscreens as a UVB filter, though its use has declined due to concerns about skin sensitization.[\[3\]](#)[\[7\]](#)
- Dye Industry: It is used as a precursor for azo dyes.[\[7\]](#)
- Biochemical Research: PABA is used in microbiological studies related to folate synthesis.[\[8\]](#)

Experimental Protocols: Synthesis of Aminobenzoic Acids


The choice of synthetic route depends on the desired isomer and available starting materials.

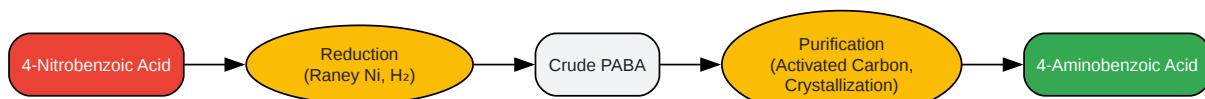
Protocol 1: Synthesis of Anthranilic Acid from Phthalimide

This method involves the Hofmann rearrangement of phthalimide.

Methodology:

- Dissolve 40 g of finely powdered phthalimide and 80 g of sodium hydroxide in 280 ml of water, ensuring the solution is cooled during this process.
- With agitation, add 400 g of a 5% sodium hypochlorite solution to the mixture.
- After the addition is complete, gently warm the solution to 80°C for a few minutes to finalize the reaction.
- Cool the solution and neutralize it with hydrochloric acid or sulfuric acid.
- Precipitate the **anthranilic acid** by adding an excess of strong acetic acid.
- Filter the precipitate and wash it with water to obtain the final product.[\[9\]](#)

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of **Anthranilic Acid**.

Protocol 2: Synthesis of 4-Aminobenzoic Acid via Reduction of 4-Nitrobenzoic Acid

This is a common industrial method for producing PABA.

Methodology:

- In an autoclave, combine 38.0 g of p-nitrobenzoic acid, 200 mL of water, 20 mL of tetrahydrofuran, 0.4 g of sodium dodecyl sulfonate, and 1.9 g of Raney nickel.
- Replace the atmosphere with nitrogen three times, then fill with hydrogen to a pressure of 0.9 ± 0.1 MPa.
- Heat the mixture to $100 \pm 2^\circ\text{C}$ and maintain the reaction under pressure for 4 hours.
- After the reaction, recover the catalyst by filtration.
- Allow the remaining solution to stand for stratification. The aqueous layer can be used directly, while the tetrahydrofuran layer can be distilled and reused.
- Add 1.5 g of activated carbon to the mother liquor of 4-aminobenzoic acid and decolorize by heating and refluxing for 20 minutes under a nitrogen atmosphere.
- Filter the solution, then cool to crystallize the product.
- Filter the crystals and dry them under a vacuum at $80-85^\circ\text{C}$ to yield 4-aminobenzoic acid.[10]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 4-Aminobenzoic Acid.

In summary, while **anthranilic acid** and 4-aminobenzoic acid are isomeric, their distinct structural arrangements lead to significant differences in their chemical and biological properties. This comparative guide highlights these differences to aid researchers in selecting the appropriate molecule for their specific synthetic and research needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Anthranilic acid - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- 3. 4-Aminobenzoic acid - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 8. nbinno.com [nbinno.com]
- 9. prepchem.com [prepchem.com]
- 10. 4-Aminobenzoic acid synthesis - chemicalbook [\[chemicalbook.com\]](https://chemicalbook.com)

- To cite this document: BenchChem. [Anthranilic Acid vs. 4-Aminobenzoic Acid: A Comprehensive Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10759529#comparative-analysis-of-anthranilic-acid-and-4-aminobenzoic-acid\]](https://www.benchchem.com/product/b10759529#comparative-analysis-of-anthranilic-acid-and-4-aminobenzoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com